N-(Octahydro-1H-inden-5-yl)acetamide
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Overview
Description
N-(Octahydro-1H-inden-5-yl)acetamide is a chemical compound with a unique structure that includes an octahydro-indenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Octahydro-1H-inden-5-yl)acetamide typically involves the reaction of octahydro-1H-indene with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation. The process can be summarized as follows:
Reactants: Octahydro-1H-indene and acetic anhydride.
Catalyst: Acidic catalyst such as sulfuric acid.
Conditions: Elevated temperature (around 80-100°C) and inert atmosphere (e.g., nitrogen).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(Octahydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-(Octahydro-1H-inden-5-yl
Properties
Molecular Formula |
C11H19NO |
---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)acetamide |
InChI |
InChI=1S/C11H19NO/c1-8(13)12-11-6-5-9-3-2-4-10(9)7-11/h9-11H,2-7H2,1H3,(H,12,13) |
InChI Key |
ANSNZWHVXCIGJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC2CCCC2C1 |
Origin of Product |
United States |
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